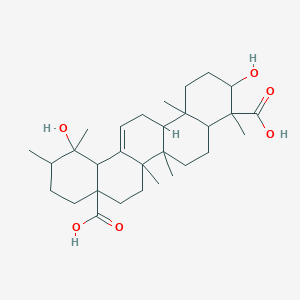

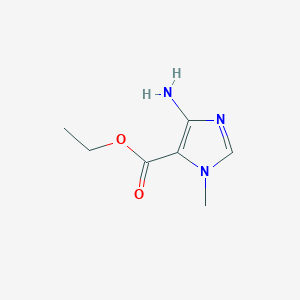

Polygalasaponin V

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polygalasaponin V is a natural product found in Polygala japonica with data available.

Scientific Research Applications

Potential Antipsychotic Properties : Polygalasaponins have demonstrated antipsychotic efficacy, potentially useful in treating psychotic illnesses. This is attributed to their antagonist properties on dopamine and serotonin receptors, as observed in various in vivo tests (Chung et al., 2002).

Cognitive Enhancement : In studies involving mice with induced amnesia, polygalasaponins showed cognitive-enhancing effects. This includes improvement in spatial reference memory and reduction in the error frequency in cognitive tests. The antioxidant properties of these compounds were suggested as a possible mechanism (Xu et al., 2011).

Sleep-Enhancing Effects : Research indicates that tenuifolin, a major constituent of polygalasaponins, can enhance sleep in mice. This effect involves increasing non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, possibly through the activation of GABAergic systems and inhibition of noradrenergic systems (Cao et al., 2016).

Anti-Inflammatory Activity : Triterpenoid saponins and phenylpropanoid glycosides isolated from Polygala japonica, including tenuifolin and polygalasaponins, have demonstrated anti-inflammatory effects. This could potentially be leveraged in treatments for neuro-inflammatory disorders (Quang et al., 2018).

Cardioprotective Effects : Polygalasaponin F has been shown to protect myocardial cells from oxidative stress and apoptosis in cases of ischemic myocardial injury, suggesting a potential role in treating cardiac conditions related to cerebral hypoxia and ischemia (Zhou et al., 2019).

Neuroprotective Effects : Polygalasaponin F facilitates long-term potentiation in the hippocampus of adult rats, which could be beneficial in cognitive function enhancement. This action involves the activation of NMDA receptors and several signaling pathways, indicating its potential in treating neurodegenerative diseases (Sun et al., 2012).

properties

Product Name |

Polygalasaponin V |

|---|---|

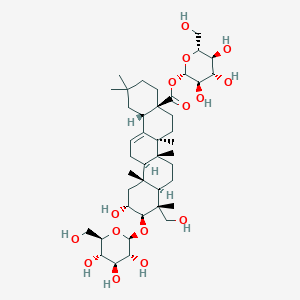

Molecular Formula |

C58H94O27 |

Molecular Weight |

1223.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C58H94O27/c1-24-41(81-46-38(70)33(65)28(64)20-76-46)42(82-50-44(73)58(75,22-62)23-77-50)40(72)48(78-24)83-43-37(69)35(67)30(19-60)80-49(43)85-51(74)57-14-12-52(2,3)16-26(57)25-8-9-32-53(4)17-27(63)45(84-47-39(71)36(68)34(66)29(18-59)79-47)54(5,21-61)31(53)10-11-56(32,7)55(25,6)13-15-57/h8,24,26-50,59-73,75H,9-23H2,1-7H3/t24-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,53-,54-,55+,56+,57-,58+/m0/s1 |

InChI Key |

OIVDEBIGYOTPKV-AEORMTLBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O[C@H]9[C@@H]([C@](CO9)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)OC9C(C(CO9)(CO)O)O)OC1C(C(C(CO1)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)OC9C(C(CO9)(CO)O)O)OC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.